N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-2-28-18-6-3-15(4-7-18)19-13-26-17(14-31-23(26)25-19)12-22(27)24-16-5-8-20-21(11-16)30-10-9-29-20/h3-8,11,13-14H,2,9-10,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYAHYHWZLGWJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the ethoxyphenyl group and the imidazothiazole moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 398.48 g/mol. Its structure features a benzodioxin moiety linked to an imidazo-thiazole derivative, which is crucial for its biological activity.
Pharmacological Profile
Research indicates that compounds with similar structural features exhibit a range of biological activities:
- Antidiabetic Activity : Some derivatives of benzodioxin have shown weak to moderate inhibition against the α-glucosidase enzyme, suggesting potential for managing type 2 diabetes .
- Anti-inflammatory Effects : Compounds featuring the thiazole ring are often associated with anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- CYP450 Interaction : Certain related compounds have been predicted to inhibit CYP3A4 isoenzyme, which is involved in drug metabolism. This interaction could lead to significant pharmacokinetic implications when co-administered with other drugs .
The biological activity can be attributed to various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes like α-glucosidase and potentially others involved in metabolic pathways.
- Receptor Modulation : The structural components allow for interactions with various receptors, leading to downstream effects on cellular signaling pathways.
Study 1: Antidiabetic Potential
A study evaluated the inhibitory effects of related compounds on α-glucosidase. The results indicated moderate inhibitory activity (IC50 values ranging from 50 to 100 µM), suggesting that these compounds could be developed as antidiabetic agents .
| Compound | IC50 (µM) | Activity Level |
|---|---|---|
| Compound A | 70 | Moderate |
| Compound B | 90 | Moderate |
Study 2: CYP450 Interaction
Another research highlighted that thiazole derivatives could inhibit CYP3A4, indicating a risk for drug-drug interactions. The study emphasized the need for further investigation into the pharmacokinetic profiles of these compounds .
| Compound | CYP3A4 Inhibition (%) |
|---|---|
| Compound C | 45 |
| Compound D | 60 |
Safety and Toxicity
While many derivatives exhibit promising biological activities, toxicity assessments are crucial. Structural alerts have been proposed to predict potential toxic effects, emphasizing the importance of thorough evaluation before clinical application .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound with high purity?
Answer:
The synthesis typically involves multi-step organic reactions, starting with coupling 2,3-dihydro-1,4-benzodioxin-6-amine with imidazo[2,1-b][1,3]thiazole intermediates. Key steps include:
- Acylation : Reacting the benzodioxin amine with activated thiazole-acetic acid derivatives using coupling agents like EDCI/HOBt in DMF or dichloromethane .
- Critical Conditions :
- Solvent : Polar aprotic solvents (DMF, DCM) enhance reactivity and solubility .
- Catalysts : Triethylamine (TEA) or DMAP to neutralize byproducts and accelerate coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .
Basic: Which spectroscopic and crystallographic techniques are essential for confirming structural integrity?
Answer:
- NMR Spectroscopy : 1H/13C NMR identifies proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.8–8.2 ppm) and acetamide carbonyls (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 465.12) .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., H-bonding in benzodioxin rings) .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?
Answer:
Discrepancies often arise from:
- Metabolic Stability : In vivo hepatic metabolism may reduce bioavailability. Use liver microsomal assays (e.g., human CYP450 isoforms) to predict metabolic hotspots .
- Solubility Limitations : Poor aqueous solubility (logP ~3.5) may limit in vivo efficacy. Optimize formulations using PEG-based carriers or co-solvents (DMSO/water mixtures) .
- Model Selection : Validate in vitro targets (e.g., kinase inhibition) with orthogonal assays (SPR, ITC) before in vivo testing .
Advanced: What methodologies establish structure-activity relationships (SAR) for derivatives?
Answer:
- Systematic Substitution : Modify the ethoxyphenyl group (e.g., replace with halogens or methyl) to assess impact on bioactivity .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) and compare IC50 values .
- Computational Modeling : Molecular docking (AutoDock Vina) identifies key interactions with targets like EGFR or tubulin .
Basic: What protocols evaluate pharmacokinetic properties like solubility and metabolic stability?
Answer:
- Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
- Metabolic Stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS .
- Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) predicts blood-brain barrier penetration .
Advanced: How to address discrepancies in reported IC50 values across studies?
Answer:
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (72 hrs) .
- Control Variables : Match serum concentrations (e.g., 10% FBS) and temperature (37°C) .
- Validate Data : Cross-check with reference inhibitors (e.g., paclitaxel for cytotoxicity assays) .
Basic: What in vitro assays screen anticancer potential preliminarily?
Answer:
- MTT Assay : Measure cytotoxicity in adherent cancer lines (IC50 range: 2–10 μM for imidazo-thiazole derivatives) .
- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptosis .
Advanced: Strategies to optimize synthetic yield and minimize side-products?
Answer:
- Design of Experiments (DoE) : Use factorial designs to optimize temperature (60–80°C), solvent ratios (DMF:DCM 3:1), and catalyst loading (10–15 mol% TEA) .
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 6 hrs) and improves yield by 20% .
- In Situ Monitoring : TLC (hexane:ethyl acetate 4:1) tracks intermediate formation and prevents over-reaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
